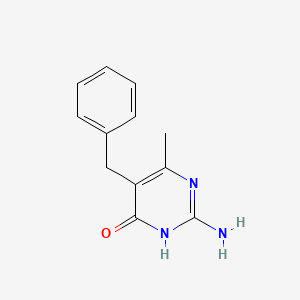

2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-5-benzyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-10(11(16)15-12(13)14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCGFYUFABMDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, which could potentially be the targets of this compound.

Mode of Action

It is known that pyrimidine derivatives often interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites.

Biologische Aktivität

Overview

2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula of this compound is C₁₂H₁₃N₃O, with a molecular weight of 215.25 g/mol. The compound features a pyrimidine ring substituted with an amino group at position 2, a benzyl group at position 5, and a methyl group at position 6. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | >10 | 12.5 µg/mL |

| Staphylococcus aureus | >10 | Not specified |

| Escherichia coli | >10 | Not specified |

These findings suggest that the compound may be effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Specifically, it appears to interact with the Epidermal Growth Factor Receptor (EGFR), inhibiting downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR .

Case Study : In one study, the compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability. The IC50 values varied across different cell types, indicating selective cytotoxicity towards cancer cells while sparing normal cells .

The mechanism of action of this compound involves binding to specific enzymes or receptors, which leads to modulation of their activity. For example:

- Enzyme Inhibition : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine metabolism. This inhibition can disrupt nucleotide synthesis in rapidly dividing cells, such as cancer cells .

- Receptor Interaction : By binding to the active site of EGFR, the compound prevents receptor activation, thereby blocking downstream signaling pathways critical for tumor growth and survival.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. No significant hemolytic activity was observed at concentrations up to 1 µM in erythrocyte assays, suggesting a favorable safety profile for potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis:

2-Amino-5-benzyl-6-methyl-1H-pyrimidin-4-one serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structural features allow for various substitution reactions, making it a versatile building block in organic chemistry.

Synthetic Routes:

The compound can be synthesized through several methods, including:

- Condensation Reactions: Involving β-diketones and guanidine derivatives under acidic or basic conditions.

- Nucleophilic Substitution: Introducing benzyl and methyl groups via nucleophilic substitution reactions using appropriate halides.

Biological Applications

Antimicrobial and Antiviral Properties:

Research indicates that derivatives of this compound exhibit significant antimicrobial and antiviral activities. Studies have shown that certain substitutions at the 5-position of the pyrimidine ring enhance these biological properties, making them potential candidates for drug development against infectious diseases .

Anticancer Activity:

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, compounds derived from this structure have shown effectiveness against breast cancer cell lines at submicromolar concentrations .

Medicinal Chemistry

Lead Compound in Drug Discovery:

this compound is being explored as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways by interacting with enzymes and receptors positions it as a promising candidate for treating diseases such as cancer and infections .

Case Studies:

Several studies highlight its role in drug discovery:

- Nitric Oxide Production Inhibition: Research has shown that certain derivatives significantly inhibit nitric oxide production in immune cells, indicating potential anti-inflammatory effects .

- Structure–Activity Relationships (SARs): Investigations into SARs have provided insights into how modifications to the compound's structure can enhance its biological activity, particularly against specific targets like COX enzymes involved in inflammation .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Versatile intermediate for organic synthesis |

| Antimicrobial Activity | Effective against various pathogens | Significant inhibition observed in vitro |

| Anticancer Activity | Inhibits growth of cancer cell lines | Effective at submicromolar concentrations |

| Drug Discovery | Potential lead compound for new therapeutics | Modulates biological pathways |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below compares 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one with analogs from the evidence, focusing on substituent effects:

Key Findings from Comparative Analysis

Lipophilicity and Solubility :

- The benzyl group in the target compound likely confers higher lipophilicity than ethyl (in 110566-02-4) or hydroxyphenyl substituents, favoring passive diffusion across biological membranes . However, the absence of polar groups (e.g., hydroxyl or carboxylic acid) may reduce aqueous solubility compared to 73781-88-1 or 110566-02-4 .

In contrast, methylthio substituents (73781-88-1, 184919-84-3) increase electrophilicity but may introduce metabolic instability . Steric bulk from the benzyl group (target) and tert-butyl (10201-01-1) could hinder interactions with narrow active sites compared to smaller substituents like fluorine (2145-53-1) .

Synthetic Complexity: The dimeric structure in requires multi-step synthesis for imino-propylidene bridging, whereas the target compound’s simpler structure may allow more straightforward preparation .

Vorbereitungsmethoden

General Synthetic Approaches to 4-Hydroxypyrimidines

The synthesis of 4-hydroxypyrimidines, including 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one, typically involves condensation reactions between β-ketoesters and amidines or related nitrogen sources. The classical methods reported in literature and patents include:

Reaction of β-ketoesters with amidines: This method involves the cyclocondensation of a β-ketoester with an amidine derivative to form the pyrimidine ring system. For example, G. W. Miller and F. L. Rose (1962) described such a reaction leading to 4-hydroxypyrimidines.

Reaction of β-ketoesters with thiourea followed by desulfurization: This approach first forms a thiopyrimidine intermediate, which is then desulfurized using Raney nickel to yield the 4-hydroxypyrimidine.

Reaction of 3-amino-2-unsaturated carboxylates with carboxylic acid amides: A patented process (EP0326389B1) describes preparing 4-hydroxypyrimidines by reacting non-cyclic 3-amino-2-unsaturated carboxylates with carboxylic acid amides in the presence of a base and an alcohol solvent. The reaction conditions involve using a 2-fold or higher excess of the amide and base relative to the unsaturated carboxylate, and alcohol solvents in 2 to 20-fold excess. This method is versatile for preparing various 6-substituted 4-hydroxypyrimidines, including 6-methyl derivatives.

Specific Preparation of this compound

The compound this compound can be synthesized by adapting the above general methods with appropriate starting materials to introduce the benzyl and methyl substituents:

Starting Materials: A β-ketoester bearing a methyl group at the 6-position and a benzyl substituent at the 5-position or a suitable precursor that can be converted to these substituents during the cyclization.

Cyclization Reaction: The β-ketoester is reacted with an amidine or an amine source to form the pyrimidine ring. The amino group at position 2 is introduced by the amidine or directly from the amine source.

Reaction Conditions: The reaction is typically performed in an alcoholic solvent (e.g., ethanol or methanol) with a base such as sodium ethoxide or potassium carbonate to facilitate cyclization. Reaction temperatures range from room temperature to reflux depending on the reactivity of the substrates.

Isolation and Purification: The product is isolated by crystallization or chromatographic methods and characterized by spectroscopic techniques.

Alternative Synthetic Routes Involving Functionalized Precursors

Recent research has explored the synthesis of substituted 2(1H)-pyrimidinones via copper(I)-catalyzed alkyne-azide cycloaddition ("click chemistry") starting from 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones. Although this method focuses on cyano-substituted pyrimidinones, it provides a versatile approach to functionalize pyrimidinone scaffolds and could be adapted for benzyl and methyl substitutions at desired positions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketoester + Amidine | β-ketoester with methyl/benzyl substituents, amidine | Alcohol solvent, base, reflux or room temp | Straightforward, well-documented | May require purification to remove side products |

| β-Ketoester + Thiourea + Raney Nickel | β-ketoester, thiourea | Raney nickel desulfurization | Efficient for thiopyrimidine intermediates | Additional desulfurization step |

| 3-Amino-2-unsaturated carboxylate + Carboxylic Acid Amide (Patented) | 3-amino-2-unsaturated carboxylate, carboxylic acid amide | Base (2-5 eq), alcohol solvent (2-20 eq), controlled temp | Versatile, scalable, good yields | Requires precise stoichiometry and conditions |

| Copper(I)-Catalyzed Alkyne-Azide Cycloaddition | 6-amino-5-cyano-pyrimidinones with alkyne substituents | CuSO4, sodium ascorbate, THF/t-BuOH/H2O, room temp | Mild conditions, high yields, functional group tolerance | Requires azide and alkyne precursors, not direct for benzyl substitution |

Research Findings and Notes

The patented method (EP0326389B1) provides a robust and general approach to synthesize 4-hydroxypyrimidines with various alkyl substitutions including methyl groups at the 6-position. It emphasizes the importance of reagent ratios and solvent choice to optimize yields.

The copper(I)-catalyzed "click" chemistry approach allows for the synthesis of complex pyrimidinone derivatives with additional functional groups, potentially enabling the synthesis of hybrid molecules with benzyl substituents introduced via aromatic amines bearing alkyne groups. Yields reported range from 55% to 76% for the pyrimidinone precursors and up to 94% for the triazole products, indicating high efficiency and versatility.

Spectroscopic data such as IR, NMR, and mass spectrometry are crucial for confirming the structure of the synthesized compounds. For example, IR absorption bands around 2210 cm⁻¹ indicate cyano groups, while disappearance of alkyne C≡C-H signals in NMR confirms successful cycloaddition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one, and how can researchers maximize yield and purity?

- Methodological Answer : A modified Biginelli reaction can be adapted for synthesizing this compound. For example, refluxing substituted aldehydes (e.g., benzyl derivatives), β-keto esters, and urea/thiourea in a solvent system (e.g., n-heptane-toluene) with Lewis acid catalysts like ZnCl₂ can yield pyrimidinone scaffolds . Purification via recrystallization from ethanol or acetonitrile is recommended to remove unreacted intermediates. Monitoring reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) ensures termination at full substrate conversion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for benzyl groups), NH₂ protons (δ 5.5–6.5 ppm), and methyl groups (δ 2.0–2.5 ppm). Carbonyl (C=O) signals appear at ~160–170 ppm in 13C NMR .

- IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and NH₂ (3200–3400 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak (expected m/z ~245 for C₁₂H₁₃N₃O).

Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Conduct solubility tests in DMSO, ethanol, and aqueous buffers (pH 2–12). Use UV-Vis spectroscopy (λmax ~260–280 nm) to monitor degradation kinetics. Stability studies at 25°C and 40°C over 72 hours can identify optimal storage conditions. For pH-sensitive stability, HPLC with a C18 column (acetonitrile/water gradient) quantifies degradation products .

Advanced Research Questions

Q. How can tautomeric equilibria (keto-enol) of this compound be experimentally resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm dominant tautomeric forms. For example, hydrogen-bonding patterns (N–H⋯O) and π-π stacking (face-to-face distance ~3.7 Å) stabilize specific tautomers .

- NMR Titration : Monitor chemical shift changes in DMSO-d6/CDCl3 mixtures to track tautomer ratios.

- DFT Calculations : Compare experimental data with computed tautomer energies (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. What strategies address contradictions in reported biological activities of pyrimidin-4-one derivatives?

- Methodological Answer :

- Standardized Assays : Re-evaluate antimicrobial/antiviral activity using consistent models (e.g., MIC assays against S. aureus or HSV-1) and control for solvent effects (e.g., DMSO ≤1%) .

- SAR Studies : Synthesize analogs with substituent variations (e.g., halogenated benzyl groups) to isolate key pharmacophores. Use molecular docking (AutoDock Vina) to predict binding affinities for target enzymes .

Q. How can researchers optimize catalytic systems for asymmetric modifications of the pyrimidin-4-one core?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in Friedel-Crafts or Mannich reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Reaction optimization (temperature, solvent polarity) can enhance selectivity, as seen in related pyrimidinone syntheses .

Data Analysis and Contradiction Resolution

Q. How should conflicting crystallographic data on hydrogen-bonding networks be reconciled?

- Methodological Answer : Compare unit cell parameters (e.g., space group, Z-value) across studies. For disordered perchlorate anions or water molecules (occupancy ratios ~0.68:0.32), use SHELXL refinement with constraints. Validate findings against Cambridge Structural Database entries for analogous compounds .

Q. What computational methods validate experimental spectral data for this compound?

- Methodological Answer :

- NMR Prediction : Tools like ACD/Labs or ChemDraw simulate 1H/13C shifts, cross-referenced with experimental data.

- IR Frequency Calculations : ORCA software (B3LYP functional) generates vibrational spectra for comparison .

Experimental Design Guidelines

- Synthesis : Prioritize ZnCl₂ or FeCl₃ catalysts for cost efficiency and reproducibility .

- Characterization : Combine XRD (for solid-state structure) with dynamic NMR (for solution behavior).

- Biological Testing : Include positive controls (e.g., acyclovir for antiviral assays) and validate cytotoxicity via MTT assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.